molecular formula C14H33O18Ru3 B6363300 acetic acid;oxoruthenium(1+);ruthenium;acetate;trihydrate CAS No. 38998-79-7

acetic acid;oxoruthenium(1+);ruthenium;acetate;trihydrate

Cat. No.: B6363300
CAS No.: 38998-79-7
M. Wt: 792.6 g/mol
InChI Key: JHUQBIXXCAPKCA-UHFFFAOYSA-M
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Description

Acetic acid;oxoruthenium(1+);ruthenium;acetate;trihydrate, commonly known as ruthenium(III) acetate, is a coordination compound that features ruthenium in the +3 oxidation state. This compound is characterized by its green solid appearance and is known for its stability in air. Ruthenium(III) acetate is part of a family of salts where the cation has the formula [Ru₃O(O₂CCH₃)₆(OH₂)₃]⁺ .

Preparation Methods

Ruthenium(III) acetate is typically prepared by heating ruthenium trichloride in acetic acid in the presence of sodium acetate . This method involves the formation of a trinuclear complex with a triply bridging oxo ligand, six acetate ligands, and three aquo ligands. The reaction conditions are crucial for obtaining the desired product, and the process is usually carried out under controlled temperatures to ensure the stability of the compound.

Properties

IUPAC Name

acetic acid;oxoruthenium(1+);ruthenium;acetate;trihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/7C2H4O2.3H2O.O.3Ru/c7*1-2(3)4;;;;;;;/h7*1H3,(H,3,4);3*1H2;;;;/q;;;;;;;;;;;;;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUQBIXXCAPKCA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)[O-].O.O.O.O=[Ru+].[Ru].[Ru]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H33O18Ru3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

792.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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